

Application Notes and Protocols: EMD 1204831 in 3D Tumor Spheroid Models

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Compound of Interest		
Compound Name:	EMD 1204831	
Cat. No.:	B607297	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **EMD 1204831**, a potent and highly selective c-Met inhibitor, in three-dimensional (3D) tumor spheroid models. This document is intended to guide researchers in evaluating the anti-tumor efficacy and mechanism of action of **EMD 1204831** in a physiologically relevant in vitro setting.

Introduction to EMD 1204831

EMD 1204831, also known as Tepotinib, is a small molecule inhibitor that selectively targets the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] Such aberrant activation can occur through MET gene mutation, amplification, or overexpression, and is associated with a poor prognosis in various cancers.[2][3][4] **EMD 1204831** inhibits c-Met phosphorylation and downstream signaling in a dose-dependent manner, leading to the suppression of tumor growth.[2] Its high selectivity for c-Met minimizes off-target effects, making it a valuable tool for targeted cancer therapy research.[2][4]

Rationale for using 3D Tumor Spheroid Models:

Three-dimensional tumor spheroids are advanced in vitro models that better mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6] They replicate key aspects of tumors such as cell-cell and cell-matrix interactions, nutrient and oxygen



gradients, and drug penetration barriers.[5][6] These characteristics make 3D spheroids a more predictive platform for assessing the efficacy of anti-cancer agents like **EMD 1204831**.

Quantitative Data Summary

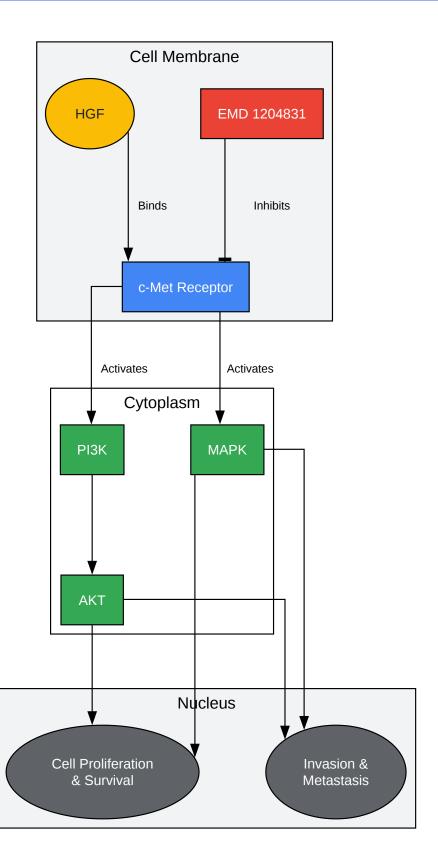
The following table summarizes the reported in vitro inhibitory activity of EMD 1204831.

Parameter	Value	Assay Conditions	Reference
IC50	9 nmol/L	In vitro c-Met receptor tyrosine kinase activity assay	[2]
Selectivity	>1,000-fold for c-Met over 236 of 241 kinases tested	Panel of 242 human kinases	[4]

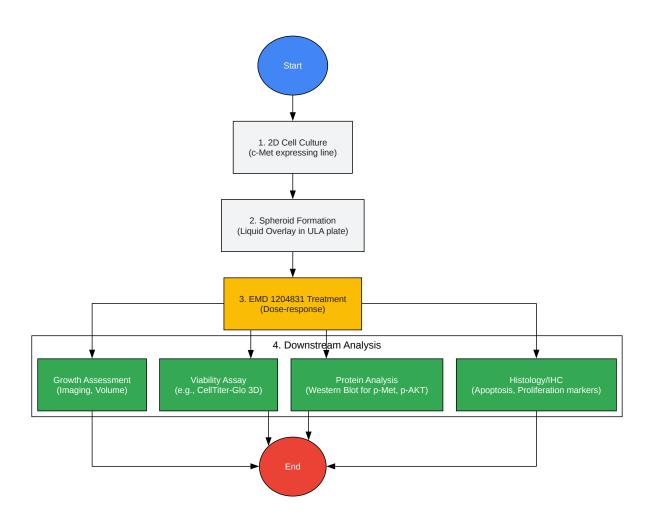
Signaling Pathway

EMD 1204831 acts by inhibiting the autophosphorylation of the c-Met receptor, which is triggered by its ligand, Hepatocyte Growth Factor (HGF). This blockade prevents the activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.









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- To cite this document: BenchChem. [Application Notes and Protocols: EMD 1204831 in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607297#application-of-emd-1204831-in-3d-tumor-spheroid-models]

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